PF-06455943

Description

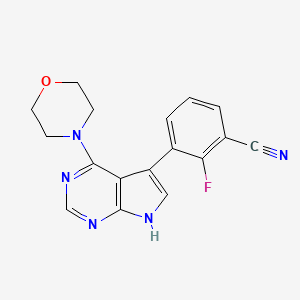

Propriétés

Formule moléculaire |

C17H14FN5O |

|---|---|

Poids moléculaire |

323.32 g/mol |

Nom IUPAC |

2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile |

InChI |

InChI=1S/C17H14FN5O/c18-15-11(8-19)2-1-3-12(15)13-9-20-16-14(13)17(22-10-21-16)23-4-6-24-7-5-23/h1-3,9-10H,4-7H2,(H,20,21,22) |

Clé InChI |

YIDVVQGSCVWPGO-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4F)C#N |

Origine du produit |

United States |

Foundational & Exploratory

PF-06455943: A Technical Guide to its LRRK2 Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of PF-06455943 to Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant signaling pathways.

Quantitative Binding Affinity of this compound

This compound is a potent inhibitor of LRRK2 kinase activity. Its binding affinity has been quantified using both biochemical and cellular assays, demonstrating high potency against both wild-type (WT) and the pathogenic G2019S mutant form of the enzyme.[1]

| Assay Type | Target | IC50 Value |

| Biochemical Assay | LRRK2 (Wild-Type) | 3 nM |

| Biochemical Assay | LRRK2 (G2019S Mutant) | 9 nM |

| Cellular Whole-Cell Assay (WCA) | LRRK2 | 20 nM |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding affinity of this compound to LRRK2.

Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced, which is a direct product of the kinase-mediated phosphorylation reaction.

Materials:

-

Recombinant full-length LRRK2 (Wild-Type and G2019S mutant)

-

LRRKtide (a synthetic peptide substrate)

-

ATP

-

Adapta™ Eu-anti-ADP Antibody

-

Adapta™ Alexa Fluor® 647-labeled ADP Tracer

-

Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound (serially diluted in DMSO)

-

384-well low-volume plates

Procedure:

-

Reaction Setup: A 10 µL kinase reaction is prepared in a 384-well plate containing the kinase buffer, recombinant LRRK2 enzyme, and the LRRKtide substrate.

-

Inhibitor Addition: this compound, serially diluted in DMSO, is added to the reaction mixture. A DMSO-only control is included to determine the 100% kinase activity level.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP to a final concentration that is approximately at its Km value for LRRK2.

-

Incubation: The reaction mixture is incubated for 60 minutes at room temperature.

-

Detection: A 5 µL solution of the Adapta™ Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer in TR-FRET dilution buffer is added to each well to stop the kinase reaction.

-

Signal Measurement: The plate is incubated for 30 minutes at room temperature to allow for the development of the detection signal. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is then measured on a suitable plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular Whole-Cell Assay (WCA) for LRRK2 Inhibition

This assay measures the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of a known LRRK2 cellular substrate or an autophosphorylation site. A common readout is the phosphorylation of LRRK2 at Serine 935 (pS935).

Materials:

-

HEK293 cells stably overexpressing full-length LRRK2 (Wild-Type or G2019S mutant)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (serially diluted in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: Rabbit anti-pS935-LRRK2 and Mouse anti-total LRRK2

-

HRP-conjugated secondary antibodies

-

Western blot reagents and equipment or ELISA-based detection system

Procedure:

-

Cell Treatment: HEK293 cells overexpressing LRRK2 are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of this compound for a defined period (e.g., 90 minutes).

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

-

Detection of Phosphorylation:

-

Western Blotting: Equal amounts of protein from each lysate are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pS935-LRRK2 and total LRRK2. HRP-conjugated secondary antibodies are then used for detection.

-

ELISA: An ELISA-based method can also be used for higher throughput. In this format, cell lysates are added to wells coated with a capture antibody for total LRRK2. The phosphorylation status is then detected using an antibody specific for pS935-LRRK2.

-

-

Data Analysis: The signal for pS935-LRRK2 is normalized to the signal for total LRRK2. The IC50 value is determined by plotting the normalized pS935 levels against the concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a critical juncture of several cellular signaling pathways. Its activity is implicated in vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as G2019S, lead to a gain-of-function in its kinase activity, disrupting these cellular processes and contributing to neurodegeneration in Parkinson's disease. This compound acts by directly inhibiting this kinase activity.

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The process of determining the half-maximal inhibitory concentration (IC50) of this compound involves a systematic workflow, from initial compound preparation to final data analysis.

References

PF-06455943: A Deep Dive into its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of PF-06455943, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This compound has emerged as a significant tool in the study of Parkinson's disease, for which LRRK2 mutations are a key genetic risk factor. This document compiles quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Executive Summary

This compound is a highly potent inhibitor of LRRK2, demonstrating low nanomolar IC50 values against both the wild-type (WT) enzyme and the pathogenic G2019S mutant.[1] Developed as a promising PET radioligand for in vivo imaging of LRRK2, its preclinical evaluation has underscored its favorable pharmacological and pharmacokinetic properties.[2][3] A critical aspect of its preclinical characterization is its selectivity profile against a panel of other kinases, which is essential for predicting potential off-target effects and ensuring a clean safety profile. This guide presents the available data on its selectivity, outlines the methods used for its determination, and places its mechanism of action within the broader context of LRRK2 signaling.

Quantitative Kinase Selectivity Profile

The selectivity of this compound was assessed against a panel of 39 different kinases. The results indicate a high degree of selectivity for LRRK2, with only one significant off-target hit observed at a concentration of 1 µM.

| Kinase Target | This compound Inhibition (%) @ 1 µM |

| LRRK2 (WT) | >99% (IC50 = 3 nM)[1] |

| LRRK2 (G2019S) | >99% (IC50 = 9 nM)[1] |

| MST2 | 58% |

| Other 37 kinases | <50% |

Note: The IC50 values for LRRK2 are provided for context and are derived from separate experiments. The percentage inhibition data for the kinase panel was determined at a fixed concentration of 1 µM this compound in the presence of 1 mM ATP.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involved state-of-the-art biochemical assays. Below are the detailed methodologies for the key experiments cited.

LRRK2 Kinase Inhibition Assay (Biochemical IC50 Determination)

This assay quantifies the potency of this compound in inhibiting the enzymatic activity of LRRK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and G2019S mutant LRRK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human LRRK2 (wild-type or G2019S mutant) was used as the enzyme source. A synthetic peptide substrate, such as LRRKtide, was used for the phosphorylation reaction.

-

Reaction Mixture: The kinase reaction was typically performed in a buffer containing HEPES, MgCl2, MnCl2, DTT, and a defined concentration of ATP (often at the Km for ATP to ensure competitive binding assessment).

-

Inhibitor Dilution: this compound was serially diluted in DMSO to generate a range of concentrations for testing.

-

Assay Procedure:

-

The LRRK2 enzyme was pre-incubated with varying concentrations of this compound for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The kinase reaction was initiated by the addition of the peptide substrate and ATP.

-

The reaction was allowed to proceed for a defined time (e.g., 60-120 minutes) at 30°C.

-

-

Detection: The extent of substrate phosphorylation was measured. Common detection methods include:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate peptide.

-

Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to kinase activity.

-

Fluorescence-Based Assay (e.g., TR-FRET): Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: The raw data (luminescence, fluorescence, or radioactivity) was converted to percentage inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 values were then calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Kinase Selectivity Profiling (Panel Assay)

This assay evaluates the specificity of this compound by testing its activity against a broad range of different kinases.

Objective: To assess the inhibitory activity of this compound against a panel of 39 kinases at a fixed concentration.

Methodology:

-

Assay Platform: A widely used platform for kinase selectivity profiling is the KINOMEscan™ assay, which is a competition-based binding assay.

-

Principle:

-

Each kinase in the panel is tagged with DNA.

-

An immobilized, active-site directed ligand for each kinase is prepared on a solid support.

-

In the absence of a competing inhibitor, the kinase binds to the immobilized ligand.

-

This compound is added to the reaction. If it binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.

-

-

Assay Procedure:

-

A solution of this compound at a final concentration of 1 µM was prepared.

-

The inhibitor was incubated with each of the 39 kinases in the panel in the presence of the immobilized ligand.

-

The amount of kinase bound to the solid support was quantified using quantitative PCR (qPCR) to measure the amount of DNA tag associated with the captured kinase.

-

-

Data Analysis: The results are reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor to the kinase. The percentage inhibition is calculated as: % Inhibition = (1 - (Signal with this compound / Signal with DMSO)) * 100

Mandatory Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease and the point of intervention for this compound.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the key steps in the KINOMEscan™ workflow used to determine the selectivity of this compound.

References

The Role of PF-06455943 in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The resulting hyperactive LRRK2 kinase is a promising therapeutic target. PF-06455943 has emerged as a potent and selective LRRK2 inhibitor, playing a crucial dual role in PD research: as a pharmacological tool to probe LRRK2 function and as a positron emission tomography (PET) radioligand, [18F]this compound, for in vivo imaging of LRRK2. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its context within LRRK2 signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that targets the kinase activity of LRRK2.[1] Its development has been instrumental in advancing our understanding of LRRK2's role in PD pathogenesis. Furthermore, its radiolabeled form, [18F]this compound, allows for the non-invasive quantification and visualization of LRRK2 in the brain, a critical tool for both preclinical and clinical research.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and in vivo target engagement.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-Type (WT) LRRK2 | Enzymatic Assay | 3 | [1] |

| G2019S LRRK2 | Enzymatic Assay | 9 | [1] |

| Cellular LRRK2 (HEK293) | Whole Cell Assay (WCA) | 20 | [1] |

Table 2: In Vivo Target Engagement of [18F]this compound in Non-Human Primates

| Brain Region | Blocking Agent Dose (mg/kg) | Total Distribution Volume (VT) Displacement (%) | Reference |

| Whole Brain | 0.1 | 45-55 | [2][3] |

| Whole Brain | 0.3 | 45-55 | [2][3] |

LRRK2 Signaling Pathways

LRRK2 is a complex, multi-domain protein that participates in various cellular processes. Its kinase activity is central to its pathogenic role in Parkinson's disease. The following diagrams illustrate key aspects of LRRK2 signaling.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods in the field and can be adapted for specific research needs.

In Vitro LRRK2 Kinase Assay (TR-FRET)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure LRRK2 kinase activity.

Materials:

-

Recombinant LRRK2 (Wild-Type or mutant)

-

LRRKtide substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound or other inhibitors

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-pLRRKtide antibody and GFP-LRRK2)

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute recombinant LRRK2 enzyme and LRRKtide substrate in kinase assay buffer to the desired concentrations.

-

Assay Plate Setup: Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a control.

-

Kinase Reaction Initiation: Add 2.5 µL of the LRRK2 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Substrate Addition: Add 5 µL of the LRRKtide/ATP mixture to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add 10 µL of the TR-FRET detection reagent mixture to each well.

-

Final Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value for this compound.

Cellular LRRK2 Autophosphorylation Assay

This protocol measures the inhibition of LRRK2 autophosphorylation at Serine 935 in a cellular context.

Materials:

-

HEK293 cells or other suitable cell line

-

Expression vector for LRRK2 (e.g., with a GFP tag)

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-LRRK2 (S935) and anti-total LRRK2

-

Western blot or ELISA reagents

Procedure:

-

Cell Culture and Transfection: Plate cells and transfect with the LRRK2 expression vector.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 90 minutes.

-

Cell Lysis: Wash the cells with PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blot or ELISA:

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-LRRK2 (S935) and anti-total LRRK2 antibodies.

-

ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total LRRK2.

-

-

Data Analysis: Quantify the band intensities (Western blot) or absorbance (ELISA) and calculate the ratio of phosphorylated to total LRRK2. Determine the IC50 value for the inhibition of LRRK2 autophosphorylation.

[18F]this compound PET Imaging in Non-Human Primates

This protocol outlines the general procedure for PET imaging of LRRK2 in non-human primates using [18F]this compound.[2][3]

Animal Model:

-

Non-human primates (e.g., rhesus monkeys)

Materials:

-

[18F]this compound

-

Anesthesia (e.g., ketamine, isoflurane)

-

PET/CT scanner

-

Arterial blood sampling setup

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the PET scanner.

-

Radiotracer Injection: Inject a bolus of [18F]this compound intravenously.

-

PET Scan Acquisition: Acquire dynamic PET data for 90-120 minutes.

-

Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the radiotracer concentration in the blood and its metabolites.

-

Blocking Study (for specificity): In a separate scan, pre-administer a non-radioactive LRRK2 inhibitor (e.g., this compound at 0.1 or 0.3 mg/kg) before injecting [18F]this compound.

-

Image Reconstruction and Analysis: Reconstruct the PET images and perform kinetic modeling (e.g., two-tissue compartmental model) to calculate the total distribution volume (VT) in various brain regions.

-

Data Analysis: Compare the VT values from the baseline and blocking scans to determine the percentage of specific binding.

Conclusion

This compound is a versatile and powerful tool in the field of Parkinson's disease research. Its high potency and selectivity as a LRRK2 inhibitor make it invaluable for dissecting the complex cellular functions of LRRK2. Furthermore, its application as the PET radioligand [18F]this compound provides an unprecedented window into the in vivo status of LRRK2 in the brain. This technical guide serves as a comprehensive resource for researchers utilizing this compound to advance our understanding of Parkinson's disease and to develop novel therapeutic strategies targeting LRRK2.

References

Investigating LRRK2 Pathophysiology with PF-06455943: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of PF-06455943, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), in the investigation of LRRK2 pathophysiology, particularly in the context of Parkinson's disease. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes relevant pathways and workflows.

Introduction to LRRK2 and Its Role in Parkinson's Disease

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of Parkinson's disease research. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease.[1][2] The protein possesses both kinase and GTPase activity, and disease-associated mutations, such as the common G2019S mutation, have been shown to increase its kinase activity.[1][2][3] This hyperactivity is believed to contribute to the neurodegenerative processes observed in Parkinson's disease, making LRRK2 a key therapeutic target.[4]

The precise cellular functions of LRRK2 are still under investigation, but it is known to be involved in a variety of cellular processes, including vesicular trafficking, autophagy, lysosomal function, and regulation of the cytoskeleton.[5][6] LRRK2 is a complex protein with multiple signaling pathways, and understanding its function is critical for developing effective therapies.[7] Key substrates of LRRK2's kinase activity include a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.[8]

This compound: A Potent and Selective LRRK2 Inhibitor

This compound is a small molecule inhibitor that has been developed to be highly potent and selective for LRRK2.[9][10][11] Its favorable pharmacokinetic properties, including brain penetrance, make it a valuable tool for both preclinical research and as a potential therapeutic agent.[10][11] Furthermore, its development as a positron emission tomography (PET) radioligand, [18F]this compound, allows for in vivo imaging and quantification of LRRK2 in the brain, which is crucial for clinical development and patient stratification.[9][12][13][14]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of LRRK2 substrates, thereby blocking its downstream signaling. This inhibition of LRRK2 kinase activity is the primary mechanism by which this compound is being investigated for its therapeutic potential in Parkinson's disease.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Value | Assay Type | Reference |

| IC50 (Wild-Type LRRK2) | 3 nM | Biochemical Assay | [9] |

| IC50 (G2019S LRRK2) | 9 nM | Biochemical Assay | [9] |

| Cellular IC50 (WCA) | 20 nM | Cellular Assay | [9] |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay Type | Reference |

| Brain Uptake | Favorable | Rodent and NHP PET Imaging | [10][11][12][13][14] |

| P-gp Efflux | Low | In Vitro Assay | [10][11] |

| Passive Permeability | High | In Vitro Assay | [10][11] |

Table 2: Pharmacokinetic Properties of this compound

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound on LRRK2 are provided below.

In Vitro LRRK2 Kinase Assay

This protocol is adapted from established methods for measuring LRRK2 kinase activity.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant LRRK2.

Materials:

-

Recombinant human LRRK2 protein (wild-type and G2019S mutant)

-

Myelin Basic Protein (MBP) as a generic substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA, 0.1 mg/ml BSA)

-

This compound at various concentrations

-

SDS-PAGE gels and blotting apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 protein, and MBP.

-

Add this compound at a range of concentrations to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Expose the membrane to a phosphor screen and quantify the incorporation of ³²P into MBP using a phosphorimager.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular LRRK2 Autophosphorylation Assay

This protocol measures the inhibition of LRRK2 autophosphorylation at Serine 1292 (pS1292) in a cellular context.[16][17]

Objective: To assess the cellular potency of this compound in inhibiting LRRK2 kinase activity.

Materials:

-

HEK293 cells transiently overexpressing LRRK2 (wild-type or G2019S)

-

This compound at various concentrations

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-LRRK2 (total) and anti-phospho-LRRK2 (pS1292)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting apparatus

Procedure:

-

Plate HEK293 cells and transfect with LRRK2 expression plasmids.

-

After 24-48 hours, treat the cells with a range of concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against total LRRK2 and pS1292-LRRK2.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for pS1292-LRRK2 and normalize to the total LRRK2 signal.

-

Calculate the percentage of inhibition and determine the cellular IC50 value.

In Vivo Target Engagement using [18F]this compound PET Imaging

This protocol provides a general workflow for assessing LRRK2 target engagement in vivo using PET imaging in non-human primates, based on published studies.[12][13][14]

Objective: To measure the occupancy of LRRK2 by this compound in the brain.

Materials:

-

[18F]this compound radioligand

-

Non-human primate subject

-

PET scanner

-

Arterial blood sampling line

-

Unlabeled this compound for blocking studies

Procedure:

-

Perform a baseline PET scan by intravenously injecting a bolus of [18F]this compound into the non-human primate.

-

Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

-

Simultaneously, collect arterial blood samples to measure the radioligand concentration in plasma and its metabolites.

-

For blocking studies, pre-administer a dose of unlabeled this compound before the injection of the radioligand.

-

Repeat the PET scan and blood sampling procedure.

-

Reconstruct the PET images and perform kinetic modeling of the time-activity curves from various brain regions of interest to determine the total distribution volume (VT).

-

Calculate the receptor occupancy by comparing the VT values from the baseline and blocking scans.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to LRRK2 pathophysiology and its investigation with this compound.

Caption: LRRK2 Signaling Pathway and Point of Intervention for this compound.

Caption: Experimental Workflow for the Evaluation of this compound.

Caption: Mechanism of Action of this compound as an ATP-Competitive Inhibitor.

References

- 1. Pathological Functions of LRRK2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LRRK 2 gene mutations in the pathophysiology of the ROCO domain and therapeutic targets for Parkinson’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 4. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

- 5. LRRK2 and the Endolysosomal System in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preclinical Evaluation of Novel Positron Emission Tomography (PET) Probes for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of [18F]this compound as a Potential LRRK2 PET Imaging Agent in the Brain of Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

PF-06455943: A Chemical Probe for Leucine-Rich Repeat Kinase 2 (LRRK2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease. Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic forms of the disease. The kinase activity of LRRK2 is believed to be central to its pathological function, making it a prime target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the complex biology of kinases like LRRK2 and for validating them as drug targets. PF-06455943 has emerged as a potent and selective chemical probe for investigating the physiological and pathophysiological roles of LRRK2. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and its application in studying LRRK2 signaling.

Core Properties of this compound

This compound is a potent inhibitor of LRRK2 kinase activity. Its utility as a chemical probe is underscored by its high affinity and selectivity for LRRK2, which allows for the specific interrogation of LRRK2-mediated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

| Assay Type | Target | IC50 Value |

| Biochemical Assay | LRRK2 (Wild-Type) | 3 nM |

| Biochemical Assay | LRRK2 (G2019S mutant) | 9 nM |

| Cellular Assay | LRRK2 | 20 nM |

Table 1: Potency of this compound against LRRK2. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of LRRK2 by 50%.

| Parameter | Value | Species | Study Type |

| Brain Penetration | High | Non-human primate | PET Imaging |

| Specific Binding (VT Displacement) | 45-55% | Non-human primate | PET Imaging with homologous blocking |

Table 2: In Vivo Characteristics of this compound. This table highlights the ability of this compound to cross the blood-brain barrier and engage its target in a living system.

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 is a complex protein with both kinase and GTPase domains, suggesting its involvement in multiple cellular processes. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, including Rab10, which are critical regulators of vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, lead to an increase in its kinase activity, resulting in hyperphosphorylation of its substrates. This compound exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of downstream substrates like Rab10.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the interaction of this compound with LRRK2.

LRRK2 In Vitro Kinase Assay

This protocol describes how to measure the inhibitory activity of this compound on LRRK2 kinase activity in a biochemical assay format. A common method involves measuring the phosphorylation of a peptide substrate.

Workflow for In Vitro Kinase Assay

Materials:

-

Recombinant LRRK2 (Wild-Type and/or G2019S mutant)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

LRRK2 peptide substrate (e.g., LRRKtide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 1 µM down to picomolar concentrations.

-

Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Preparation: Dilute the LRRK2 enzyme to the desired concentration in kinase buffer.

-

Enzyme Addition: Add 2 µL of the diluted LRRK2 enzyme to each well containing the compound.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a mixture of the peptide substrate and ATP in kinase buffer. Add 2 µL of this mixture to each well to start the kinase reaction. Final concentrations should be optimized, but typical starting points are 10-100 µM for ATP and the peptide substrate.

-

Reaction Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the light output from a luciferase reaction.

-

Data Analysis: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for LRRK2 Substrate Phosphorylation

This protocol describes the use of western blotting to assess the effect of this compound on the phosphorylation of LRRK2 substrates, such as Rab10, in a cellular context.

Materials:

-

Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary neurons)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rab10 (pT73), anti-total Rab10, anti-LRRK2 (pS935), anti-total LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition of substrate phosphorylation by this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cells expressing LRRK2

-

This compound

-

PBS

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Lysis buffer with protease and phosphatase inhibitors

-

Western blotting reagents (as described above)

Procedure:

-

Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble LRRK2 by western blotting as described above.

-

Data Analysis: Plot the amount of soluble LRRK2 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and thus direct target engagement.

Conclusion

This compound is a valuable chemical probe for the study of LRRK2 biology. Its high potency and selectivity make it an excellent tool for elucidating the role of LRRK2 in cellular signaling pathways and for validating LRRK2 as a therapeutic target in Parkinson's disease and other LRRK2-associated disorders. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations. As with any chemical probe, it is crucial to use appropriate controls and to be aware of potential off-target effects, although this compound has been shown to be highly selective. The continued use of well-characterized probes like this compound will be instrumental in advancing our understanding of LRRK2 and in the development of novel therapies.

The Discovery and Development of PF-06455943: A Potent LRRK2 Inhibitor and PET Radioligand for Parkinson's Disease Research

Cambridge, MA - PF-06455943 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key drug target in the potential treatment of Parkinson's disease. Developed by Pfizer, this small molecule has also been labeled with fluorine-18 (B77423) to serve as a positron emission tomography (PET) radioligand, enabling in vivo imaging of LRRK2. This allows for a deeper understanding of the kinase's role in disease and facilitates the clinical development of LRRK2-targeting therapeutics.

Mutations in the LRRK2 gene are the most common known cause of inherited Parkinson's disease, and increased LRRK2 kinase activity is believed to play a crucial role in the neurodegenerative process.[1][2] this compound was developed to selectively inhibit this kinase activity, offering a potential therapeutic avenue. Its dual role as a PET ligand is critical for non-invasively assessing the engagement of LRRK2-targeting drugs in the brain, a vital step in clinical trials.[3]

Physicochemical Properties and In Vitro Potency

This compound, with the chemical name 3-(5-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-3-yl)benzonitrile, demonstrates high potency against both wild-type (WT) and the pathogenic G2019S mutant of LRRK2.

| Parameter | Value | Assay Type |

| IC50 (WT LRRK2) | 3 nM | Biochemical Kinase Assay |

| IC50 (G2019S LRRK2) | 9 nM | Biochemical Kinase Assay |

| Cellular IC50 | 20 nM | Whole Cell Assay (WCA) |

| Table 1: In Vitro Potency of this compound.[4] |

Preclinical Pharmacokinetics and Brain Penetration

Preclinical studies in various animal models have demonstrated that this compound possesses favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic.

| Species | Parameter | Value |

| Rat | Brain/Plasma Ratio | >1 |

| Non-human Primate | Brain Uptake (PET) | High |

| Table 2: Summary of Preclinical Pharmacokinetic Properties. |

Mechanism of Action and LRRK2 Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates. The LRRK2 signaling pathway is complex and not fully elucidated, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Pathogenic mutations in LRRK2 are thought to lead to a toxic gain of function through increased kinase activity, disrupting these normal cellular functions and contributing to neuronal cell death.

References

The Potent and Selective Inhibition of LRRK2 Autophosphorylation by PF-06455943: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitory effects of PF-06455943 on Leucine-Rich Repeat Kinase 2 (LRRK2) autophosphorylation, a key process implicated in the pathogenesis of Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and the development of novel therapeutic agents.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. Many of these pathogenic mutations, such as the common G2019S variant, lead to a hyperactive kinase state, resulting in increased autophosphorylation and the phosphorylation of downstream substrates. This aberrant kinase activity is believed to contribute to the neurodegeneration observed in Parkinson's disease. This compound has emerged as a potent and selective small molecule inhibitor of LRRK2 kinase activity, offering a valuable tool for both basic research and as a potential therapeutic candidate. This guide summarizes the quantitative data on its inhibitory potency and provides detailed experimental methodologies for assessing its effect on LRRK2 autophosphorylation.

Quantitative Data Summary

The inhibitory potency of this compound against LRRK2 has been determined through various in vitro and cellular assays. The following table provides a summary of the key quantitative data.

| Assay Type | LRRK2 Variant | IC50 Value | Reference |

| In Vitro Kinase Assay | Wild-Type (WT) | 3 nM | [1] |

| In Vitro Kinase Assay | G2019S Mutant | 9 nM | [1] |

| Cellular Western Blot Assay | - | 20 nM | [1] |

| In Vitro Binding Assay | Wild-Type (WT) | 3.6 nM | [2] |

LRRK2 Signaling Pathway and Point of Inhibition

This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of a phosphate (B84403) group from ATP to serine and threonine residues on LRRK2 itself (autophosphorylation) and on its downstream substrates. A critical site of autophosphorylation is Serine 1292 (pS1292), which is considered a reliable biomarker of LRRK2 kinase activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on LRRK2 autophosphorylation.

In Vitro LRRK2 Kinase Assay (IC50 Determination)

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant LRRK2.

References

Beyond LRRK2: A Technical Guide to the Cellular Targets of PF-06455943

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets of PF-06455943, a potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, extending beyond its primary therapeutic target. Understanding the broader selectivity profile of a drug candidate is paramount for a thorough assessment of its potential therapeutic efficacy and safety. The data herein is based on the detailed preclinical profiling of PF-06447475, a close structural analog of this compound, as the direct off-target profile of this compound is not extensively published. Given the high degree of structural similarity, the kinase selectivity of PF-06447475 serves as a reliable surrogate for predicting the off-target interactions of this compound.

Quantitative Analysis of Off-Target Kinase Inhibition

The selectivity of PF-06447475 was evaluated against a large panel of kinases. The following table summarizes the significant off-target kinases that, like LRRK2, exhibited substantial inhibition. This quantitative data is crucial for identifying potential secondary pharmacological effects and for guiding further investigation into the compound's mechanism of action.

| Target Kinase Family | Target Kinase | Percent Inhibition at 1 µM |

| Primary Target | LRRK2 | >99 |

| STE20-like Kinase | STK24 (MST3) | 98 |

| STE20-like Kinase | STK3 (MST2) | 97 |

| STE20-like Kinase | STK25 (YSK1) | 96 |

| STE20-like Kinase | STK4 (MST1) | 95 |

| STE20-like Kinase | SLK | 92 |

| STE20-like Kinase | LOK (STK10) | 90 |

| STE20-like Kinase | MAP4K4 | 89 |

| STE20-like Kinase | TNIK | 88 |

| STE20-like Kinase | MAP4K5 (KHS1) | 88 |

| STE20-like Kinase | MINK1 | 86 |

| Germinal Center Kinase | MAP4K2 | 84 |

| - | OXSR1 | 82 |

| Tyrosine Kinase | TNK2 (ACK1) | 80 |

| Germinal Center Kinase | MAP4K3 (GLK) | 79 |

| Calcium/Calmodulin-Dependent | CAMKK2 | 78 |

| Tyrosine Kinase | TNK1 | 77 |

| - | GCK (MAP4K1) | 76 |

| STE-like Kinase | STK33 | 74 |

| - | CIT | 72 |

| - | STK16 (MPSK1) | 70 |

| Mitogen-Activated Protein Kinase | MAP2K4 (MKK4) | 68 |

| Myosin Light Chain Kinase | MYO3A | 67 |

| Myosin Light Chain Kinase | MYO3B | 66 |

Detailed Experimental Protocols

Kinase Selectivity Profiling (Kinome Scan)

The off-target profile of PF-06447475 was determined using a competitive binding assay that quantitatively measures the interaction of the compound with a large panel of human kinases.

Experimental Procedure:

-

Compound Handling: A stock solution of PF-06447475 was prepared in 100% DMSO.

-

Kinase Panel Screening: The compound was screened at a concentration of 1 µM against a panel of recombinant human kinases.

-

Assay Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is fused to a T7 phage, and the amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the phage DNA.

-

Assay Execution:

-

Kinases were incubated with the immobilized ligand and the test compound in the assay wells.

-

After an equilibration period, unbound kinase was washed away.

-

The amount of bound kinase was then quantified using qPCR.

-

-

Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand by the test compound, as compared to a DMSO control. A higher percent inhibition value indicates a stronger interaction between the compound and the kinase.

Visualized Data and Workflows

Experimental Workflow: Kinome Scan

The following diagram illustrates the key steps in the experimental workflow used to determine the kinase selectivity profile of PF-06447475.

Caption: Experimental workflow for kinome selectivity profiling.

Signaling Pathways of Key Off-Targets

The identified off-target kinases are involved in a variety of cellular signaling pathways. This diagram highlights the major pathways potentially affected by this compound.

Caption: Key signaling pathways potentially modulated by this compound.

In-Depth Technical Guide: ADME and Pharmacokinetic Properties of PF-06455943

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06455943 is a potent and selective, brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), an enzyme genetically linked to Parkinson's disease. Developed as a positron emission tomography (PET) radioligand, this compound allows for in vivo target engagement studies, crucial for the clinical development of LRRK2 inhibitors. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of this compound and its closely related preclinical counterpart, PF-06447475. The data herein is critical for understanding the compound's disposition and for designing future preclinical and clinical studies.

Introduction to this compound and LRRK2 Inhibition

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, making it a prime therapeutic target. LRRK2 kinase inhibitors are being investigated for their potential to slow or halt the progression of Parkinson's disease. This compound is a valuable tool in this research, enabling the in vivo quantification of LRRK2 in the brain and the assessment of target occupancy by therapeutic candidates. It is a derivative of PF-06447475, a compound that has undergone extensive preclinical characterization.

In Vitro ADME Properties

The in vitro ADME profile of a compound is a critical determinant of its potential for in vivo success. The following tables summarize the key in vitro ADME parameters for PF-06447475, the preclinical tool compound structurally similar to this compound.

Table 1: In Vitro Metabolic Stability of PF-06447475

| Species | System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| Rat | Liver Microsomes | 13 | 107 |

| Human | Liver Microsomes | < 5.8 | > 240 |

Table 2: Permeability of PF-06447475

| Assay System | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |

| RRCK | 12 | 0.8 |

| MDR1 | 11 | 1.0 |

Table 3: Plasma Protein Binding of PF-06447475

| Species | Unbound Fraction (fu) |

| Rat | 0.16 |

| Human | 0.11 |

In Vivo Pharmacokinetic Properties

The in vivo pharmacokinetic profile of PF-06447475 has been characterized in preclinical species to understand its disposition and to predict human pharmacokinetics.

Table 4: In Vivo Pharmacokinetic Parameters of PF-06447475 in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | t½ (h) | CLp (mL/min/kg) | Vss (L/kg) | F (%) |

| IV | 2 | - | - | 1300 | 2.9 | 26 | 5.0 | - |

| PO | 10 | 1100 | 1.0 | 5400 | 3.3 | - | - | 82 |

Table 5: Brain Penetration of PF-06447475 in Rats

| Parameter | Value |

| Brain/Plasma Ratio (AUC) | 1.0 |

| Unbound Brain/Unbound Plasma Ratio (Kp,uu) | 1.0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of ADME and pharmacokinetic studies. The following sections outline the protocols used to generate the data presented above.

In Vitro Metabolic Stability in Liver Microsomes

-

Objective: To determine the rate of metabolism of the test compound in liver microsomes.

-

Procedure:

-

The test compound (1 µM) is incubated with rat or human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

The reaction is initiated by the addition of NADPH (1 mM).

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

The concentration of the remaining parent compound is determined by LC-MS/MS analysis.

-

The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

-

Permeability Assay (RRCK and MDR1 Cells)

-

Objective: To assess the passive permeability and potential for P-glycoprotein (P-gp) mediated efflux of the test compound.

-

Procedure:

-

Renal-derived rat cell line (RRCK) and Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDR1-MDCK) are cultured on permeable filter supports to form a confluent monolayer.

-

The test compound (10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.

-

Samples are taken from the receiver compartment at specific time points.

-

The concentration of the test compound in the samples is quantified by LC-MS/MS.

-

The apparent permeability (Papp) is calculated for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

-

The efflux ratio (Papp, B→A / Papp, A→B) is calculated to determine if the compound is a substrate for efflux transporters like P-gp.

-

Plasma Protein Binding by Equilibrium Dialysis

-

Objective: To determine the fraction of the test compound that is bound to plasma proteins.

-

Procedure:

-

The test compound is added to plasma from the desired species (rat or human).

-

The plasma sample is placed in one chamber of a dialysis device, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

-

The device is incubated at 37°C until equilibrium is reached.

-

The concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.

-

In Vivo Pharmacokinetics in Rats

-

Objective: To determine the pharmacokinetic profile of the test compound after intravenous and oral administration.

-

Procedure:

-

Male Sprague-Dawley rats are administered the test compound either intravenously (IV) via the tail vein or orally (PO) by gavage.

-

Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

For brain penetration studies, brain tissue is collected at the end of the study.

-

The concentration of the test compound in plasma and brain homogenate is determined by LC-MS/MS.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis.

-

Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease. LRRK2 is a multi-domain protein with both kinase and GTPase activity. Its activation can lead to the phosphorylation of various substrates, including Rab GTPases, which are involved in vesicular trafficking. Pathogenic mutations in LRRK2 can disrupt these pathways, leading to cellular dysfunction.

Caption: LRRK2 Signaling Pathway and Point of Intervention for this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in rats.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

The preclinical ADME and pharmacokinetic data for PF-06447475, a close analog of this compound, demonstrate favorable drug-like properties, including high permeability, good metabolic stability in human liver microsomes, and excellent brain penetration. These characteristics support the use of this compound as a PET radioligand for in vivo imaging of LRRK2 in the central nervous system. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of Parkinson's disease drug discovery and development, facilitating further investigation into the therapeutic potential of LRRK2 inhibition.

Methodological & Application

Application Notes and Protocols for [18F]PF-06455943 PET Imaging in Non-Human Primates

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]PF-06455943 is a novel positron emission tomography (PET) radioligand designed for the in vivo imaging of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease (PD), making LRRK2 a key therapeutic target.[1] This document provides detailed protocols for the use of [18F]this compound in non-human primates (NHPs), a critical step in the translational research of LRRK2-targeted therapies. The protocols cover radiosynthesis, animal handling, PET imaging, and data analysis, providing a comprehensive guide for researchers in the field.

LRRK2 Signaling Pathway

Mutations in LRRK2, particularly the G2019S mutation, can lead to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease.[5] LRRK2 is involved in various cellular processes, and its downstream signaling is a key area of investigation. The following diagram illustrates a simplified LRRK2 signaling pathway.

Figure 1: Simplified LRRK2 Signaling Pathway in Parkinson's Disease.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound can be performed using either an automated synthesis module or a manual procedure.

Automated Synthesis Protocol

An automated synthesis of [18F]this compound can be achieved with high reproducibility and radiochemical purity.[2]

Table 1: Parameters for Automated Radiosynthesis of [18F]this compound

| Parameter | Value |

| Synthesis Module | Trasis AllinOne |

| Precursor | Nitro-substituted precursor |

| [18F]Fluoride Trapping | Preconditioned anion exchange cartridge (QMA) |

| Elution | K2CO3/Kryptofix 2.2.2 in acetonitrile (B52724) and water |

| Azeotropic Drying | 110 °C with N2 flow |

| Reaction Temperature | 150 °C |

| Reaction Time | 10 minutes |

| Final Formulation | 5% ethanol/saline |

| pH of Final Product | 5.0 |

| Radiochemical Purity | >99% |

| Activity Yield | ~20% (40 mCi) |

| Synthesis Time | ~78 minutes from End of Bombardment (EOB) |

Manual Synthesis Protocol

For laboratories without access to an automated synthesizer, a manual synthesis can be performed.

Table 2: Reagents and Conditions for Manual Radiosynthesis of [18F]this compound

| Step | Reagent/Condition | Details |

| 1. [18F]Fluoride Trapping | QMA cartridge | Pre-conditioned with NaHCO3 and water. |

| 2. Elution | K2CO3/Kryptofix 2.2.2 in acetonitrile/water | Elute trapped [18F]F- into a reaction vessel. |

| 3. Drying | 110 °C under nitrogen stream | Azeotropically dry the [18F]F-/K222 complex. |

| 4. Radiosynthon Addition | Nitro-precursor in DMSO | Add to the dried [18F]F-/K222 complex. |

| 5. Reaction | 150 °C for 15 minutes | Heat the reaction mixture. |

| 6. Quenching & Purification | HPLC | Quench the reaction and purify using semi-preparative HPLC. |

| 7. Formulation | C18 Sep-Pak cartridge | Trap the purified product and elute with ethanol, then dilute with saline for injection. |

Non-Human Primate PET Imaging Protocol

The following protocol is intended for PET imaging of LRRK2 in the brain of non-human primates using [18F]this compound.

Experimental Workflow

Figure 2: Experimental Workflow for [18F]this compound PET Imaging in NHPs.

Animal Preparation and Anesthesia

-

Fasting: Non-human primates (e.g., rhesus macaques) should be fasted overnight with free access to water.

-

Anesthesia: Induce anesthesia with ketamine (10 mg/kg, IM).[6] Maintain anesthesia with a continuous intravenous infusion of propofol (B549288) (0.4 mg/kg/min).[6] Intubate the animal and maintain ventilation with an oxygen/air mixture.[6] Monitor vital signs (heart rate, respiration rate, SpO2, EtCO2, blood pressure, and temperature) throughout the procedure.[6]

-

Catheterization: Place an intravenous catheter for radiotracer injection and fluid administration. Place an arterial catheter (e.g., in the saphenous or femoral artery) for blood sampling.[6][7]

PET Imaging Parameters

Table 3: PET Imaging Scan Parameters

| Parameter | Specification |

| Injected Dose | 185-370 MBq (5-10 mCi) as an intravenous bolus |

| Transmission Scan | Low-dose CT for attenuation correction |

| Emission Scan Duration | 90-180 minutes |

| Dynamic Framing | Example: 6 x 30s, 3 x 1min, 2 x 2min, 10 x 5min, 4 x 10min |

| Blocking Studies (optional) | Pre-treatment with unlabeled this compound (0.1 or 0.3 mg/kg) to assess specific binding.[1] |

Arterial Blood Sampling and Metabolite Analysis

-

Blood Sampling: Collect serial arterial blood samples throughout the scan.[6]

-

Sample Processing: Centrifuge blood samples to separate plasma.

-

Radioactivity Measurement: Measure radioactivity in whole blood and plasma using a gamma counter.

-

Metabolite Analysis: Determine the fraction of unmetabolized radiotracer in plasma at various time points using techniques such as HPLC.

Data Analysis

-

Image Reconstruction: Reconstruct PET images using standard algorithms with corrections for attenuation, scatter, and decay.

-

Kinetic Modeling: Use a radiometabolite-corrected arterial input function to perform kinetic modeling.[1]

-

Quantification: The primary outcome measure is the total distribution volume (VT), which reflects the concentration of LRRK2 in the brain.

Biodistribution and Dosimetry (Representative Data)

While a specific biodistribution and dosimetry study for [18F]this compound in non-human primates is not yet published, the following table provides representative data based on other 18F-labeled tracers.[8][9] The primary routes of excretion are expected to be hepatobiliary and renal.

Table 4: Representative Biodistribution of an 18F-labeled Tracer in Non-Human Primates (% Injected Dose at 2 hours post-injection)

| Organ | % Injected Dose |

| Liver | 20 - 30 |

| Kidneys | 5 - 10 |

| Bladder | 15 - 25 |

| Lungs | 3 - 5 |

| Heart | 2 - 4 |

| Brain | 2 - 4 |

| Spleen | 1 - 2 |

| Bone | 5 - 10 |

Dosimetry: The effective radiation dose for 18F-labeled tracers in non-human primates is typically in the range of 0.02-0.04 mSv/MBq.[9] The organs receiving the highest absorbed doses are usually the urinary bladder wall, liver, and kidneys.[8][9]

Conclusion

This document provides a comprehensive set of protocols for the use of [18F]this compound in non-human primate PET imaging studies. Adherence to these guidelines will facilitate the acquisition of high-quality, reproducible data, thereby advancing our understanding of LRRK2 in the context of Parkinson's disease and aiding in the development of novel therapeutics.

References

- 1. Evaluation of [18F]this compound as a Potential LRRK2 PET Imaging Agent in the Brain of Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Imaging Leucine-Rich Repeat Kinase 2 In Vivo with 18F-Labeled Positron Emission Tomography Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. instechlabs.com [instechlabs.com]

- 7. Procedures and Emergency Medical Techniques for Nonhuman Primates - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]

- 8. Biodistribution and radiation dosimetry of [18F]F-PEB in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols for In Vitro Kinase Assay Using PF-06455943

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06455943 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease. Mutations in the LRRK2 gene are linked to both familial and sporadic forms of the disease, often leading to increased kinase activity. Therefore, the inhibition of LRRK2 is a promising therapeutic strategy. These application notes provide detailed protocols for conducting in vitro kinase assays to evaluate the inhibitory activity of compounds like this compound against LRRK2.

Quantitative Data Summary

The inhibitory potency of this compound against LRRK2 has been determined in various in vitro assays. The following table summarizes key quantitative data.

| Assay Type | Target Enzyme | Substrate | Inhibitor | IC50 Value |

| Biochemical Kinase Assay | LRRK2 (Wild-Type) | LRRKtide (peptide) | This compound | ~3 nM |

| Biochemical Kinase Assay | LRRK2 (G2019S Mutant) | LRRKtide (peptide) | This compound | ~11 nM |

| Whole-Cell Assay | LRRK2 | Endogenous | This compound | ~25 nM |

LRRK2 Signaling Pathway

This compound inhibits LRRK2 kinase activity, thereby preventing the phosphorylation of its downstream substrates. Key upstream activators of LRRK2 include a number of Rab GTPases. Upon activation, LRRK2 phosphorylates various substrates, including a subset of Rab proteins, influencing cellular processes such as vesicular trafficking.

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two common methods for in vitro kinase assays are presented below: a radiometric assay and a non-radiometric TR-FRET assay. These protocols are designed to determine the IC50 value of this compound.

Protocol 1: Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a substrate.

Materials:

-

Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)

-

Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., LRRKtide)

-

This compound

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP solution

-

Phosphoric acid (e.g., 1%)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a microcentrifuge tube, combine the LRRK2 enzyme, substrate (MBP or peptide), and the diluted this compound or DMSO (for control).

-

Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each tube.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a radiometric in vitro kinase assay.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format is a non-radiometric alternative that measures the phosphorylation of a fluorescently labeled substrate.

Materials:

-

Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)

-

Biotinylated peptide substrate (e.g., Biotin-LRRKtide)

-

This compound

-

ATP solution

-

TR-FRET Detection Reagents:

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight)

-

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Stop Solution (e.g., EDTA in TR-FRET dilution buffer)

-

384-well low-volume microplate

-

TR-FRET compatible plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound and the kinase reaction components (LRRK2, substrate, ATP) in Kinase Assay Buffer.

-

Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO control.

-

Add Kinase and Substrate: Add the LRRK2 enzyme and biotinylated substrate mixture to each well.

-

Initiate Reaction: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Stop Reaction: Add the Stop Solution containing EDTA to each well to terminate the kinase reaction.

-

Detection: Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-acceptor) to each well.

-

Incubation for Detection: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.

-

Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value from the dose-response curve.

Caption: Workflow for a TR-FRET in vitro kinase assay.

Application Notes and Protocols for Autoradiography with [18F]PF-06455943 in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of [18F]PF-06455943 in in vitro autoradiography studies of brain tissue. This radioligand is a valuable tool for investigating the distribution and density of Leucine-Rich Repeat Kinase 2 (LRRK2), a key protein implicated in the pathogenesis of Parkinson's disease.[1][2][3]

Introduction

[18F]this compound is a potent and selective positron emission tomography (PET) radioligand that targets the LRRK2 protein.[1][2] Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and the protein's kinase activity is a promising therapeutic target.[2] Autoradiography with [18F]this compound allows for the precise anatomical localization and quantification of LRRK2 in ex vivo brain sections, providing critical insights for neurodegenerative disease research and the development of novel LRRK2-targeting therapeutics.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro autoradiography studies using [18F]this compound in rat brain tissue. The data illustrates the regional distribution of LRRK2 and the specificity of the radioligand binding, as demonstrated by displacement with a blocking agent.

| Brain Region | Baseline Radioactivity (Normalized to Midbrain) | Radioactivity with Blocking Agent (GNE-0877) | % Displacement |

| Hippocampus | High | Significantly Reduced | High |

| Thalamus | Moderate | Significantly Reduced | High |

| Striatum | High | Significantly Reduced | High |

| Cerebral Cortex | Moderate | Significantly Reduced | High |

| Cerebellum | Low | No Obvious Blocking | Low |

| Midbrain | Reference | No Obvious Blocking | Low |

Data is synthesized from qualitative descriptions and graphical representations in the cited literature.[4] A study in non-human primates demonstrated a 45-55% displacement of [18F]this compound total distribution volume (VT) in the whole brain with a homologous blocking agent.[1][2]

Experimental Protocols

This section provides a detailed methodology for performing in vitro autoradiography with [18F]this compound on brain tissue sections.

Brain Tissue Preparation

-

Euthanasia and Brain Extraction: Euthanize the subject animal (e.g., rat) according to approved institutional guidelines. Immediately dissect the brain and snap-freeze it in isopentane (B150273) pre-cooled with dry ice or liquid nitrogen.

-

Cryosectioning: Mount the frozen brain onto a cryostat chuck. Cut coronal or sagittal sections at a thickness of 20 µm. Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.

-

Storage: Store the slide-mounted sections at -80°C until use.

In Vitro Autoradiography Procedure

-

Pre-incubation:

-

Bring the slides to room temperature.

-

Place the slides in a pre-incubation buffer (50 mM Tris-HCl, 1.2 mM MgCl₂, 2 mM CaCl₂) for 20 minutes at ambient temperature.[4]

-

-

Incubation:

-

Prepare the incubation buffer by adding [18F]this compound to the pre-incubation buffer at a concentration of approximately 0.48 nM.[4]

-

For determining non-specific binding, prepare a separate incubation buffer containing [18F]this compound and a high concentration (e.g., 10 µM) of a selective LRRK2 inhibitor such as GNE-0877 or PF-06447475.[4]

-

Incubate the slides in the appropriate incubation buffer for 60-90 minutes at room temperature.

-

-

Washing:

-

Drying:

-

Dry the slides rapidly under a stream of cool, dry air.

-

Imaging and Data Analysis

-

Phosphor Imaging:

-

Appose the dried slides to a phosphor imaging screen in a light-tight cassette.